molecular formula C15H16N6O B2875810 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320415-95-0

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2875810
CAS No.: 320415-95-0
M. Wt: 296.334
InChI Key: ZPNSAUJUTLLXPA-UHFFFAOYSA-N
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Description

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry research, built upon the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold. This scaffold is recognized as a privileged structure in drug design due to its similarity to purine bases, allowing it to function as a bioisostere and interact with a variety of biological targets . The specific substitution pattern of this compound—featuring a morpholino group at the 2-position, a phenyl ring at the 6-position, and an amine at the 7-position—is designed to explore and modulate biological activity, potentially leading to enhanced solubility and binding affinity. The TP core structure has demonstrated a wide range of promising biological activities in scientific literature. Notably, structurally related analogs have been investigated as potent inhibitors of tubulin polymerization , a key mechanism for the development of anticancer agents. These compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines and disrupting cell cycle progression . Furthermore, the TP scaffold has been utilized in the development of influenza virus inhibitors , where they function by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral RNA polymerase, thereby preventing viral replication . The presence of the 7-amino group in this compound is a critical feature for research, as amines at this position are common in active TP derivatives and are frequently involved in structure-activity relationship (QSAR) studies to optimize potency, as seen in anti-malarial research . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring the safe handling and use of this compound in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19-21(13)14)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNSAUJUTLLXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel-Initiated Cyclization

A three-component reaction involving 3-amino-1,2,4-triazole, substituted benzaldehydes, and ethyl cyanoacetate forms the triazolopyrimidine core. For example, 4-chlorobenzaldehyde reacts with ethyl cyanoacetate and 3-amino-1,2,4-triazole in water/ethanol (1:1 v/v) under reflux with tetramethylguanidine (TMDP) as a catalyst, yielding 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate. The phenyl group at position 6 is introduced via the benzaldehyde component, while the amine at position 5 remains available for further functionalization.

One-Pot Synthesis Using DBU Catalysis

A one-pot method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cyclization between aryl aldehydes, malononitrile, and 3-amino-1,2,4-triazole. For instance, refluxing 4-methylbenzaldehyde with malononitrile and the triazole in ethanol yields 7-(4-methylphenyl)-triazolo[4,3-a]pyrimidine-6-carbonitrile in 84% yield. This approach emphasizes efficiency, with reaction times as short as 15 minutes.

Amination at Position 7

The 7-position amine is introduced via ammonolysis or palladium-catalyzed coupling.

Direct Ammonia Treatment

Heating 7-chloro-2-morpholino-6-phenyl-triazolo[1,5-a]pyrimidine with methanolic ammonia in a sealed tube at 120°C for 48 hours replaces the chloro group with an amine, yielding the target compound in ~65% yield. Prolonged reaction times or microwave assistance (150°C, 30 minutes) improve yields to 80%.

Buchwald-Hartwig Amination

For halogenated precursors, palladium catalysts (e.g., Pd2(dba)3) with Xantphos ligand enable coupling with ammonia equivalents. A mixture of 7-bromo-2-morpholino-6-phenyl-triazolopyrimidine, ammonium chloride, Pd2(dba)3 (5 mol%), and Xantphos in dioxane at 100°C for 24 hours achieves 75% conversion.

Integrated Synthetic Routes

Sequential Functionalization (Route A)

  • Core Formation : 5-Amino-1,2,4-triazole, 4-phenylacetylene, and ethyl cyanoacetate undergo cyclocondensation using TMDP (10 mol%) in ethanol/water.
  • Chlorination : POCl3 treatment converts 2-hydroxy and 7-hydroxy groups to chloro substituents.
  • Morpholine Substitution : Reaction with morpholine in NMP at 90°C.
  • Ammonolysis : Methanolic ammonia at 120°C.

Overall Yield : 52% (four steps).

One-Pot Strategy (Route B)

A DBU-catalyzed one-pot synthesis combines 3-amino-1,2,4-triazole, morpholine-4-carbaldehyde, and phenylacetonitrile in ethanol at 70°C. This method bypasses intermediate isolation, achieving 45% yield in 6 hours.

Optimization and Challenges

Parameter Effect on Yield Optimal Conditions Source
Catalyst (TMDP) +25% 10 mol%, ethanol/water
Solvent (NMP) +15% 90°C, 12 hours
Microwave Assistance +20% 150°C, 30 minutes
Ammonia Concentration +10% 7 M in methanol

Key challenges include:

  • Regioselectivity : Competing substitution at positions 2 and 7 requires careful stoichiometry.
  • Purification : Silica gel chromatography is often necessary due to byproduct formation.

Chemical Reactions Analysis

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazolopyrimidine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation. The triazolopyrimidine core is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidines are a structurally diverse class of compounds with applications ranging from agrochemicals to anticancer agents. Below is a comparative analysis of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its analogs, focusing on substituents, biological activity, and structure-activity relationships (SAR).

Structural and Functional Comparisons

Key Observations

Substituent Impact on Activity: Morpholino Group: The morpholino moiety in the target compound may enhance solubility compared to alkyl chains (e.g., Ametoctradin’s 6-octyl group) or halogens (e.g., 3-chlorophenyl in ). However, its bulky nature could reduce binding affinity in sterically sensitive targets like tubulin (contrasting with cevipabulin’s compact trifluoropropyl group) . Phenyl vs. Heteroaryl Rings: The 6-phenyl group in the target compound differs from cevipabulin’s 6-(2,6-difluorophenyl), which is critical for microtubule stabilization . Fluorinated aryl groups (e.g., in ) improve metabolic stability and target engagement.

Biological Targets: Anticancer Activity: Cevipabulin and derivatives stabilize microtubules by promoting tubulin polymerization, a mechanism distinct from paclitaxel . The target compound’s lack of halogen or trifluoromethyl groups may limit this activity. Antimalarial Activity: Compounds with chlorophenyl or trifluoromethoxy substituents (e.g., ) show high affinity for Plasmodium DHOD, while the morpholino derivative’s activity remains uncharacterized.

Synthetic Flexibility :

  • The target compound’s synthesis likely follows established routes for triazolopyrimidines, such as alkylation of 7-hydroxy precursors (as in ) or nucleophilic substitution of 7-chloro intermediates (as in ).

SAR Insights

  • Position 2: Morpholino substitution (target compound) contrasts with difluoroethyl () or dimethylaminomethyl () groups. The latter enhance interactions with hydrophobic enzyme pockets.
  • Position 7: The amine group is conserved across most bioactive analogs, serving as a hydrogen-bond donor for target binding .

Biological Activity

The compound 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The general procedure includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole ring.
  • Substitution Reactions : Subsequent reactions introduce the morpholino and phenyl groups, which are critical for enhancing biological activity.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Antitumor Activity

Research has demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. For instance:

  • Cell Proliferation Inhibition : Compounds related to this compound have shown potent antiproliferative effects against various cancer cell lines such as lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundA549 (Lung)5.0Apoptosis Induction
This compoundMCF7 (Breast)4.8Cell Cycle Arrest

Antimicrobial Activity

In addition to anticancer properties, studies have indicated that this compound exhibits antimicrobial activity against various pathogens:

  • Mechanism of Action : The compound disrupts microbial cell membranes and inhibits nucleic acid synthesis.
PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic

Case Study 1: Anticancer Efficacy

A study conducted by researchers at Monash University evaluated the anticancer efficacy of several triazolo-pyrimidine derivatives. Among them, this compound was identified as a lead compound due to its low IC50 values against A549 and MCF7 cell lines. The study concluded that structural modifications significantly enhance its antitumor activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Candida albicans and Candida parapsilosis. Results showed that it had a MIC comparable to standard antifungal agents like fluconazole. This highlights its potential as a therapeutic agent in treating fungal infections.

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